N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-10-11-21(18(2)15-17)30-14-12-27-20-8-5-4-7-19(20)25-23(27)16-26(3)24(28)22-9-6-13-29-22/h4-11,13,15H,12,14,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMYJTWLUMWNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide or N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide, is a benzimidazole derivative. Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects. .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects
Biological Activity
N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzodiazole moiety linked to a furan-2-carboxamide, which may contribute to its biological properties. The following table summarizes key structural features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 94790-37-1 |
| Log P | 3.45 |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Nucleic Acids : The benzodiazole component may intercalate with DNA or RNA, disrupting their function and inhibiting replication or transcription.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or survival pathways.
- Cell Signaling Modulation : The compound could modulate signaling pathways related to cell growth and apoptosis.
Antitumor Activity
Recent studies have evaluated the antitumor potential of similar compounds in the benzodiazole class. For instance, compounds featuring furan and benzodiazole moieties have shown significant cytotoxic effects against various cancer cell lines:
- Study Findings :
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.
- Results : Compounds demonstrated IC50 values ranging from 6.26 μM to 20.46 μM across different assays, indicating potent antitumor activity.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Testing Method : Broth microdilution method against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Results : Certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating infections.
Case Studies
-
Synthesis and Evaluation of Related Compounds :
- A study synthesized various derivatives of benzodiazole-furan hybrids and tested their biological activities.
- Results indicated that modifications on the furan ring significantly influenced the antitumor efficacy.
-
In Vivo Studies :
- Animal models were utilized to assess the therapeutic potential of the compound.
- Observations included reduced tumor sizes and improved survival rates in treated groups compared to control groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzodiazole moiety, which is known for its diverse biological activities. The presence of the furan and phenoxy groups further enhances its potential applications. The molecular formula is C20H24N2O3, and it exhibits characteristics typical of compounds with similar frameworks, including solubility in organic solvents and stability under standard laboratory conditions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzodiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research into N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide could lead to the development of new anticancer agents through structural modifications that enhance efficacy against specific cancer types.
Antimicrobial Properties
Benzodiazole derivatives are also known for their antimicrobial activities. The incorporation of the furan ring in the structure may contribute to enhanced interaction with microbial targets. Studies focusing on the synthesis of similar compounds have demonstrated their effectiveness against a range of pathogens, suggesting that this compound could be evaluated for its antimicrobial potential.
Neuroprotective Effects
Compounds with benzodiazole structures are being investigated for neuroprotective effects. Given the increasing prevalence of neurodegenerative diseases, exploring this compound's ability to protect neuronal cells from oxidative stress and apoptosis could provide valuable insights into potential therapeutic applications.
Polymer Chemistry
The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a building block can facilitate the development of novel polymers with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials.
Sensors and Electronics
The electronic properties of benzodiazole derivatives suggest potential applications in sensor technology. The compound's ability to undergo reversible redox reactions can be exploited in the design of electrochemical sensors for detecting various analytes.
Study 1: Anticancer Evaluation
A study conducted on related benzodiazole compounds demonstrated significant cytotoxicity against human cancer cell lines (MCF-7 and HCT116). The findings indicated that modifications to the benzodiazole core could enhance anticancer activity. This underscores the need for similar investigations on this compound to evaluate its potential as an anticancer agent.
Study 2: Antimicrobial Activity
Research into benzodiazole derivatives revealed promising results against Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted how specific substitutions could enhance antimicrobial efficacy. This approach can be applied to this compound to optimize its antimicrobial properties.
Study 3: Neuroprotection
Investigations into benzodiazole derivatives have shown their ability to protect against neurotoxic agents in vitro. By assessing this compound in similar models, researchers could elucidate its neuroprotective mechanisms and therapeutic potential.
Preparation Methods
Conventional Phillips Method
Procedure :
-
Reactants : o-Phenylenediamine (1.0 equiv) and formic acid (1.2 equiv).
-
Conditions : Reflux in 4 M HCl for 6–8 hours.
Modifications for Functionalization :
-
To introduce substituents, o-phenylenediamine is condensed with substituted aldehydes or acids. For example, glyoxylic acid yields 2-hydroxymethylbenzimidazole, which is subsequently brominated to 2-bromomethylbenzimidazole.
Alkylation at the 1-Position
The 1-position of benzimidazole is alkylated with a 2-(2,4-dimethylphenoxy)ethyl group.
Alkylation Protocol
Step 1 : Synthesis of 2-(2,4-Dimethylphenoxy)ethyl bromide.
-
Reactants : 2,4-Dimethylphenol (1.0 equiv) and 1,2-dibromoethane (1.5 equiv).
Step 2 : Alkylation of Benzimidazole.
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Reactants : Benzimidazole (1.0 equiv), 2-(2,4-dimethylphenoxy)ethyl bromide (1.2 equiv).
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Base : NaH (1.5 equiv) in THF, 0°C to room temperature, 6 hours.
Functionalization at the 2-Position
The 2-position is modified to introduce the N-methylfuran-2-carboxamide group.
Bromomethyl Intermediate
Procedure :
Amide Coupling
Step 1 : Synthesis of N-Methylfuran-2-carboxamide.
-
Reactants : Furan-2-carbonyl chloride (1.0 equiv), methylamine (1.5 equiv).
-
Conditions : Et₃N (2.0 equiv), CH₂Cl₂, 0°C to room temperature, 2 hours.
Step 2 : Coupling with Bromomethyl Intermediate.
-
Reactants : 2-Bromomethylbenzimidazole derivative (1.0 equiv), N-methylfuran-2-carboxamide (1.2 equiv).
Alternative Green Chemistry Approaches
Microwave-assisted synthesis and solvent-free conditions improve efficiency and reduce reaction times.
Microwave-Assisted Alkylation
Procedure :
Solvent-Free Amide Coupling
Procedure :
-
Reactants : Bromomethylbenzimidazole, N-methylfuran-2-carboxamide.
Analytical Characterization
Key Data :
| Parameter | Value/Observation | Method | Source |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₆N₃O₃ | HRMS | |
| Melting Point | 154–156°C | DSC | |
| ¹H NMR (CDCl₃) | δ 7.45–6.75 (m, aromatic), 4.55 (s, CH₂) | 400 MHz | |
| HPLC Purity | >98% | C18 column, UV 254 nm |
Challenges and Optimizations
-
Low Yields in Alkylation : Steric hindrance at the 1-position reduces efficiency. Using phase-transfer catalysts (e.g., TBAB) improves yields to 85%.
-
Side Reactions in Amidation : Competing hydrolysis of the bromomethyl group is mitigated by anhydrous conditions.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves byproducts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, benzodiazole and furan carboxamide moieties are often linked via nucleophilic substitution or amide bond formation. Key conditions include:
- Use of coupling agents like EDCI/HOBt for amidation .
- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
- Temperature control (60–100°C) to minimize side reactions.
- Purification via column chromatography or recrystallization (e.g., ethanol/HCl for salt formation) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent positions (e.g., methyl groups on benzodiazole and furan rings). Aromatic protons in δ 7.0–8.0 ppm and methyl groups at δ 2.3–2.5 ppm are diagnostic .
- HRMS : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~478.2).
- X-ray crystallography : Resolves stereochemistry and supramolecular packing, as seen in structurally similar benzofuran carboxamides .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodological Answer :
- LogP calculations (e.g., using ChemAxon or Schrödinger) estimate lipophilicity, critical for bioavailability.
- DFT studies optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking screens for target binding (e.g., kinase or GPCR targets) using AutoDock Vina .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on benzodiazole) affect biological activity?
- Methodological Answer :
- SAR studies : Replace the 2,4-dimethylphenoxy group with halogens or electron-withdrawing groups to assess potency shifts. For example, chloro-substituted analogs show enhanced kinase inhibition .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., IC50 determination) and compare with parent compound.
- Data correlation : Use regression models to link substituent electronic parameters (Hammett σ) with activity .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA) to identify outliers.
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Orthogonal assays : Validate findings using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. What strategies optimize the compound’s solubility and stability in preclinical studies?
- Methodological Answer :
- Salt formation : HCl or sodium salts improve aqueous solubility, as demonstrated for benzofuran carboxamides .
- Co-solvents : Use PEG-400 or cyclodextrins in formulation.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
Q. What in silico tools model the compound’s metabolic pathways?
- Methodological Answer :
- CYP450 metabolism prediction : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., furan ring or benzodiazole methyl groups).
- Metabolite identification : Combine LC-MS/MS with software like MassHunter to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
